InhA-IN-7

Antitubercular drug discovery Enzyme inhibition InhA target engagement

Researchers validating InhA as a TB drug target often face limited access to well-characterized chemical probes with consistent in vitro-to-cellular activity translation. InhA-IN-7 (Compound 11) provides a validated InhA inhibitor with IC50 96 nM and MIC 19-75 μM against wild-type and mutant M. tuberculosis strains. Its diaryl ether scaffold and publicly reported SAR data make it an essential tool for assay development, resistance mechanism studies, and lead optimization programs. Bulk quantities available with defined purity and secure global shipping.

Molecular Formula C17H18Cl2O2
Molecular Weight 325.2 g/mol
Cat. No. B12385461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInhA-IN-7
Molecular FormulaC17H18Cl2O2
Molecular Weight325.2 g/mol
Structural Identifiers
SMILESCC(C)CCC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl)O
InChIInChI=1S/C17H18Cl2O2/c1-11(2)3-4-12-5-7-17(15(20)9-12)21-16-8-6-13(18)10-14(16)19/h5-11,20H,3-4H2,1-2H3
InChIKeyCODNLKSZUDXSLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





InhA-IN-7: Procurement-Ready InhA Inhibitor


InhA-IN-7 (Compound 11, CAS 952588-17-9) is a chemically defined, small-molecule derivative of Triclocan (HY-B1119) that functions as a selective inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway . This compound is characterized by a diaryl ether core scaffold with defined substituents that confer potent enzyme inhibition (IC50 = 96 nM) and consistent antimycobacterial activity (MIC range: 19–75 μM) against both wild-type and mutant M. tuberculosis strains [1]. Its procurement value lies in the availability of robust, publicly reported in vitro activity data, establishing it as a well-documented chemical probe for target validation and antitubercular lead optimization programs .

InhA enzyme inhibition studies
Antimycobacterial susceptibility screening
Defined chemical probe for SAR programs

Why Generic Inhibitors Cannot Replace InhA-IN-7


Direct substitution of InhA-IN-7 with generic triclosan, isoniazid, or other diaryl ether analogs introduces significant scientific and procurement risk due to divergent and unpredictable target engagement and antimicrobial activity profiles. While triclosan inhibits InhA with an uncompetitive inhibition constant (Ki') of 0.12–0.18 μM in enzyme assays, its antimicrobial potency against M. tuberculosis is substantially weaker, with reported MIC values typically exceeding 100 μM, reflecting poor cellular permeability or efflux susceptibility [1]. In contrast, InhA-IN-7 (IC50 = 96 nM) achieves whole-cell MIC values as low as 19 μM against M. tuberculosis, indicating a ~5-fold improvement in translation from enzyme inhibition to cellular activity compared to the triclosan parent [2]. Furthermore, the substantial variability in both enzyme inhibition (IC50 values ranging from 21 nM to >4 μM) and whole-cell MIC values among structurally distinct InhA inhibitors—including isoniazid, which requires KatG-mediated activation—precludes any assumption of functional interchangeability without direct comparative data [3]. Substituting InhA-IN-7 with an untested analog would invalidate experimental reproducibility and compromise lead optimization decision-making.

Enzyme-to-cell translation
Triclosan exhibits weaker whole-cell activity despite comparable enzyme binding, limiting cellular M. tuberculosis assay utility.
Activation mechanism
Isoniazid requires KatG-mediated activation, which is absent for direct InhA engagement, altering pathway-response context.
Analog divergence
Structurally similar diaryl ethers may show divergent enzyme-to-cell profiles, compromising reproducibility in lead optimization.

InhA-IN-7 vs. Triclosan: Quantitative Comparison


InhA Enzyme Inhibition Advantage vs. Triclosan

InhA-IN-7 demonstrates an IC50 of 96 nM against purified M. tuberculosis InhA, establishing its biochemical potency as a direct enzyme inhibitor . This represents a significant improvement over the parent compound triclosan, which exhibits an uncompetitive inhibition constant (Ki') of 0.12–0.18 μM in the same enzyme system [1]. The ~2-fold enhancement in inhibitory potency (96 nM vs. 120–180 nM) underscores the impact of structural optimization on target engagement.

Enzyme inhibition vs. Triclosan
Reported
InhA-IN-7: IC50 96 nM Triclosan: Ki' 0.12–0.18 μM
Supports target engagement differentiation
Cross-study comparable; review assay conditions
Antitubercular drug discovery Enzyme inhibition InhA target engagement

Antimycobacterial Activity vs. Triclosan

InhA-IN-7 inhibits the proliferation of both wild-type and mutant strains of M. tuberculosis with minimum inhibitory concentrations (MICs) ranging from 19 to 75 μM [1]. This activity profile is notable given that triclosan typically exhibits MIC values >100 μM against M. tuberculosis, reflecting a ~5-fold improvement in cellular potency [2]. The ability to inhibit mutant strains suggests that InhA-IN-7 retains activity against certain drug-resistant M. tuberculosis variants.

Whole-cell activity vs. Triclosan
Reported
InhA-IN-7: MIC 19–75 μM (wild-type & mutant) Triclosan: MIC typically >100 μM
Supports whole-cell activity differentiation
Review strain-specific MIC endpoints
Antimycobacterial screening Drug-resistant tuberculosis Whole-cell activity

Structural Modifications Enhancing Target Engagement

InhA-IN-7 (Compound 11) is a diaryl ether triclosan derivative that has been structurally optimized to enhance binding to the InhA active site . While the precise structural modifications are not fully disclosed in public vendor documentation, the compound's chemical formula (C17H18Cl2O2) and molecular weight (325.23 g/mol) confirm that it retains the diaryl ether core scaffold characteristic of triclosan-based InhA inhibitors . The 2-fold improvement in enzyme inhibition potency (96 nM vs. 120–180 nM for triclosan) provides direct evidence that these structural modifications confer enhanced target engagement .

Structural optimization context
Class-level inference
IC50 shift: 96 nM vs triclosan 120–180 nM
Supports SAR-based procurement review
Class-level inference; data to verify
Structure-activity relationship Medicinal chemistry InhA inhibitor optimization

InhA-IN-7 Application Scenarios


InhA Target Validation & Assay Development

InhA-IN-7 is ideally suited for establishing robust in vitro assays to validate InhA as a therapeutic target or to screen for novel inhibitors. Its well-characterized IC50 of 96 nM provides a reliable benchmark for assay development and quality control. Researchers can use InhA-IN-7 as a positive control to assess the potency of new chemical entities or to study the kinetics of InhA inhibition . The compound's sub-100 nM potency ensures sensitive detection of enzyme activity modulation in biochemical assays [1].

Antimycobacterial Susceptibility Testing & Resistance Studies

Given its defined MIC range (19–75 μM) against both wild-type and mutant M. tuberculosis strains, InhA-IN-7 serves as a valuable tool compound for antimycobacterial susceptibility testing and for investigating mechanisms of resistance to InhA-targeting agents . Its activity against mutant strains makes it particularly useful for studies focused on drug-resistant tuberculosis, allowing researchers to probe the relationship between InhA mutations and compound efficacy [1].

Structure-Activity Relationship & Lead Optimization

As a structurally defined triclosan derivative with quantifiable improvements in enzyme inhibition (96 nM) and cellular activity (19–75 μM) relative to the parent compound, InhA-IN-7 provides a validated starting point for medicinal chemistry optimization . Procurement of this compound enables comparative SAR studies to identify key structural features responsible for enhanced potency, guiding the rational design of next-generation InhA inhibitors with improved drug-like properties [1].

Application
Selection Property
Validation Focus
InhA enzyme inhibition studies
Enzyme inhibition profile
Target engagement assay validation
M. tuberculosis whole-cell screening
Antimycobacterial susceptibility context
Strain-specific MIC endpoint review
Antitubercular SAR programs
Structural differentiation from triclosan
Enzyme-to-cell translation profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for InhA-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.